molecular formula C16H15NO2 B12882967 5-(4-Methoxyphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole CAS No. 112725-02-7

5-(4-Methoxyphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole

Cat. No.: B12882967
CAS No.: 112725-02-7
M. Wt: 253.29 g/mol
InChI Key: RMDZEGDOFYXILO-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-2-phenyl-4,5-dihydrooxazole is a heterocyclic organic compound that features both an oxazole ring and aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-2-phenyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxybenzaldehyde with phenylacetonitrile in the presence of a base, followed by cyclization with an appropriate reagent such as acetic anhydride . The reaction conditions often require refluxing in an organic solvent like toluene or ethanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-2-phenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings.

Scientific Research Applications

5-(4-Methoxyphenyl)-2-phenyl-4,5-dihydrooxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-2-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes like lipoxygenases by binding to their active sites . This inhibition can modulate various biochemical pathways, making the compound a potential candidate for therapeutic applications.

Properties

CAS No.

112725-02-7

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C16H15NO2/c1-18-14-9-7-12(8-10-14)15-11-17-16(19-15)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3

InChI Key

RMDZEGDOFYXILO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CN=C(O2)C3=CC=CC=C3

Origin of Product

United States

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